molecular formula C16H13N3O B14391899 1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 90119-18-9

1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one

Cat. No.: B14391899
CAS No.: 90119-18-9
M. Wt: 263.29 g/mol
InChI Key: IWIRPLXOERJKJF-UHFFFAOYSA-N
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Description

1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene ring fused with a hydrazone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of 2-aminobenzohydrazide with 2-hydroxy-1-naphthaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the final product. The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acid, such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding. The molecular pathways involved include inhibition of key enzymes in metabolic pathways and modulation of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one
  • 2-(2-Aminophenyl)-1H-benzimidazole
  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one is unique due to its specific hydrazone structure and the presence of both naphthalene and aminophenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

90119-18-9

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

1-[(2-aminophenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C16H13N3O/c17-13-7-3-4-8-14(13)18-19-16-12-6-2-1-5-11(12)9-10-15(16)20/h1-10,20H,17H2

InChI Key

IWIRPLXOERJKJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3N)O

Origin of Product

United States

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